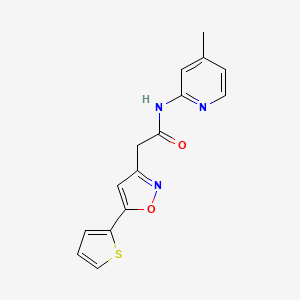

N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-4-5-16-14(7-10)17-15(19)9-11-8-12(20-18-11)13-3-2-6-21-13/h2-8H,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLIIFTVWODENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation of the double bonds.

Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced isoxazole derivatives or ring-opened products.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for potential therapeutic effects against various diseases.

Medicine: If found to be biologically active, it could be developed into a pharmaceutical agent for treating specific conditions.

Industry: The compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Wirkmechanismus

The mechanism of action of N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding. The compound could modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness and functional distinctions can be evaluated against the following classes of analogs:

Acetamide Derivatives with Pyridine and Isoxazole Moieties

Key Observations :

- Unlike Compound 533, which is a phenoxy-based auxin analog, the thiophene-isoxazole group could shift activity toward immunomodulation (e.g., CD73 inhibition) rather than plant hormone mimicry .

Thiadiazole-Based Acetamides

Key Observations :

- Thiadiazole analogs (e.g., 5h, 5e) exhibit high synthetic yields (74–88%), suggesting efficient alkylation/condensation routes . The target compound’s synthesis may face challenges due to steric hindrance from the thiophene-isoxazole group.

- Thiadiazole derivatives generally show higher melting points (132–170°C) compared to isoxazole-thiophene analogs, likely due to stronger intermolecular hydrogen bonding in thiadiazole cores .

Key Observations :

- The target compound’s thiophene group may confer superior metabolic stability compared to morpholino-thiopyridine analogs, which rely on polar morpholino substituents for solubility .

- Unlike FPR2 agonists (e.g., pyridazinone derivatives in ), the compound’s isoxazole-thiophene core may limit cross-reactivity with formyl peptide receptors.

Biologische Aktivität

N-(4-methylpyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, an isoxazole moiety, and a thiophene group. The presence of these heterocycles contributes to its unique pharmacological properties. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including heat shock proteins (HSPs) which play critical roles in cellular stress responses. For instance, analogs of isoxazole compounds have demonstrated significant anti-HIV activity by inhibiting HSP90, which is essential for viral replication .

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and immune responses. Thiophene derivatives have been noted for their ability to modulate ion channels and cytokine production .

- Antimicrobial Properties : Similar compounds exhibit antimicrobial activities against various pathogens. The presence of heterocycles enhances their interaction with microbial enzymes or structures, potentially leading to bactericidal effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoxazole derivatives. For example, a study found that certain 2-isoxazol-3-yl-acetamide analogs exhibited over 80% inhibition of HIV replication at non-cytotoxic concentrations . While specific data on this compound is limited, its structural similarity suggests potential antiviral properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene and isoxazole rings can possess significant antimicrobial effects. For instance, derivatives have been developed that target Gram-positive bacteria resistant to conventional antibiotics . The mechanism often involves disruption of bacterial protein synthesis or cell wall integrity.

Case Studies

- Anti-HIV Research : A study focused on the synthesis of 2-isoxazol-3-yl-acetamide analogs demonstrated their efficacy against HIV by targeting HSP90. The lead compound showed a therapeutic index significantly higher than existing treatments, suggesting a promising avenue for developing new antiviral agents .

- Inflammation Models : In models assessing inflammation and immune response modulation, thiophene-containing compounds demonstrated the ability to inhibit cytokine production (IL-2, IL-4) and modulate ion channel activity, indicating potential applications in treating autoimmune disorders .

Comparative Analysis

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Potential antiviral and antimicrobial | Enzyme inhibition, receptor modulation |

| Isoxazole Analog 1 | Similar | Anti-HIV (80% inhibition) | HSP90 inhibition |

| Thiophene Derivative | Similar | Anti-inflammatory | Cytokine modulation |

Q & A

Q. Basic

- ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons (thiophene, pyridine). Acetamide NH appears as a broad singlet (~δ 8.2 ppm) .

- IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (N-H) validate the acetamide group .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 354.4 confirms the molecular formula C₁₆H₁₃N₃O₂S .

When encountering discrepancies in biological activity data across studies, what methodological approaches resolve contradictions?

Q. Advanced

- Orthogonal assays : Validate activity using complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) .

- Purity verification : Reanalyze compound purity via HPLC (>95%) and NMR to exclude batch variability .

- Standardized protocols : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) to minimize environmental variability .

How can molecular docking studies predict the interaction of this compound with enzyme targets?

Q. Advanced

- Target selection : Prioritize enzymes with known binding to isoxazole/thiophene motifs (e.g., cyclooxygenase-2) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding poses .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays to refine computational models .

What are the stability profiles of this compound under various pH and temperature conditions?

Q. Basic

- pH stability : Hydrolysis of the acetamide group occurs at extremes (pH < 2 or >10), monitored via HPLC .

- Thermal stability : Decomposition above 150°C (DSC analysis). Store at -20°C in inert atmospheres to prolong shelf life .

What strategies enhance binding affinity via acetamide linkage modifications while minimizing off-target effects?

Q. Advanced

- Bioisosteric replacement : Substitute acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve target selectivity .

- Metabolic profiling : Use microsomal assays to identify labile sites (e.g., thiophene oxidation) and stabilize via fluorination .

Which in vitro assays are suitable for initial screening of antimicrobial activity?

Q. Basic

- Bacterial growth inhibition : MIC assays against S. aureus (Gram+) and E. coli (Gram-) in Mueller-Hinton broth .

- Fungal assays : Disk diffusion tests for C. albicans .

- Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

How do structural analogs with substituted thiophene rings compare in metabolic stability?

Q. Advanced

- Thiophene substitution : Fluorinated thiophenes reduce CYP450-mediated oxidation, enhancing plasma half-life (e.g., t₁/₂ from 2h → 6h in rat models) .

- Methyl vs. chloro substituents : Chloro analogs show higher logP (2.8 vs. 2.1), improving membrane permeability but increasing hepatotoxicity risk .

- PK/PD modeling : Correlate substituent effects with bioavailability using compartmental models .

What crystallization protocols yield high-quality X-ray diffraction data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.